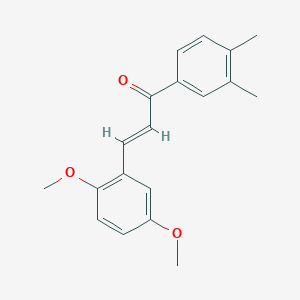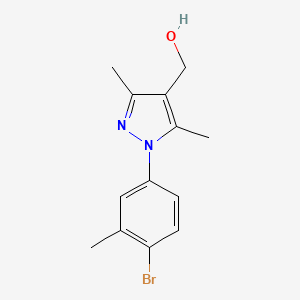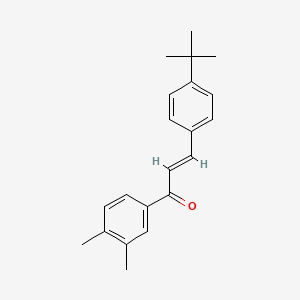
(2E)-3-(2-Ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(2-Ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one, commonly referred to as EEPE, is a synthetically produced organic compound. It is a colorless liquid with a boiling point of 141°C and a melting point of -66°C. EEPE has a wide range of applications in the fields of scientific research, as well as in industrial and medical production.
Scientific Research Applications
EEPE has a wide range of applications in scientific research. It has been used as a model compound in studies of the synthesis of complex molecules, as well as in the study of the mechanism of the Wittig reaction. It has also been used as a starting material in the synthesis of other compounds, such as 2-ethyl-4-methylphenylacetaldehyde, which is used in the synthesis of pharmaceuticals. Additionally, EEPE has been used in the study of the structure-activity relationships of various organic compounds, as well as in the study of the reactivity of organic compounds in different environments.
Mechanism of Action
The mechanism of action of EEPE is not yet fully understood, however, it is known that it can interact with various proteins and enzymes in the body. It is believed that EEPE binds to certain receptors in the body, which then triggers a cascade of biochemical reactions that result in the desired physiological effects.
Biochemical and Physiological Effects
EEPE has been found to have a wide range of effects on the body, both biochemical and physiological. It has been found to inhibit the growth of certain types of cancer cells, as well as to reduce inflammation and pain. Additionally, it has been found to have a neuroprotective effect, as well as to reduce stress and anxiety. It has also been found to have a positive effect on the immune system, as well as to reduce the risk of cardiovascular disease.
Advantages and Limitations for Lab Experiments
EEPE has a number of advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Additionally, it is a relatively stable compound, making it suitable for long-term storage. However, it is not soluble in water, making it difficult to work with in aqueous solutions. Additionally, it is not very soluble in organic solvents, making it difficult to work with in organic reactions.
Future Directions
There are a number of potential future directions for research involving EEPE. These include further studies on its mechanism of action, as well as studies on its potential therapeutic applications. Additionally, studies on its structure-activity relationships and reactivity in different environments may provide further insight into its potential uses. Furthermore, further studies on its effects on various biochemical and physiological processes may provide further insight into its potential therapeutic applications. Finally, further studies on its synthesis and synthesis of related compounds may provide further insight into its potential industrial applications.
Synthesis Methods
EEPE can be synthesized via the Wittig reaction, which is a type of organic reaction in which an organic phosphonium ylide reacts with an aldehyde or ketone to form an alkene. In the case of EEPE, the reaction begins with the reaction of the phosphonium ylide, (E)-3-methyl-2-buten-1-yl trifluoromethanesulfonate, with ethyl 4-ethylphenylacetate in the presence of a base, such as sodium hydride, to form an intermediate product. This intermediate product then undergoes a cyclization reaction with a catalytic amount of a Lewis acid, such as boron trifluoride, to form the final product, EEPE.
properties
IUPAC Name |
(E)-3-(2-ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c1-3-15-9-11-16(12-10-15)18(20)14-13-17-7-5-6-8-19(17)21-4-2/h5-14H,3-4H2,1-2H3/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAQXNKMVNRRCM-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(t-Butoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid](/img/structure/B6356293.png)


![3-{[(t-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid](/img/structure/B6356332.png)




![N-{[(1S)-8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}glycine](/img/structure/B6356362.png)



![(2E)-1-(4-Ethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6356403.png)
![2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid](/img/structure/B6356407.png)